molecular formula C8H11ClN2OS B3714833 N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine

N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine

Cat. No.: B3714833
M. Wt: 218.70 g/mol
InChI Key: ZLWSNZFMSKHWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine is a compound belonging to the class of sulfonimidamides These compounds are characterized by the presence of a sulfonimidoyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine typically involves the nucleophilic substitution of a sulfonimidoyl chloride with an amine. One common method involves the oxidation of sulfinamides using chlorinating agents such as N-chlorosuccinimide . The reaction is carried out at room temperature and yields the desired sulfonimidamide in good to excellent yields.

Industrial Production Methods

Industrial production methods for sulfonimidamides often involve scalable and safe procedures. The use of non-explosive and easy-to-handle oxidizing agents like N-chlorosuccinimide is preferred for large-scale synthesis . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-chlorosuccinimide for oxidation and various reducing agents for reduction reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfonimidoyl fluorides, sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group can act as a chiral template, enabling asymmetric synthesis and enhancing the compound’s biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include sulfoximines, sulfilimines, and other sulfonimidamides . These compounds share structural similarities but differ in their chemical properties and applications.

Uniqueness

N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of other compounds and materials.

Properties

IUPAC Name

N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2OS/c1-11(2)13(10,12)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWSNZFMSKHWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine
Reactant of Route 4
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine
Reactant of Route 5
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine
Reactant of Route 6
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.